SF1670

Übersicht

Beschreibung

SF1670 is a potent and specific inhibitor of phosphatase and tensin homolog deleted on chromosome 10 (PTEN). PTEN is a tumor suppressor gene that is frequently mutated in various cancers. This compound has been shown to enhance phosphatidylinositol (3,4,5)-trisphosphate signaling in neutrophils and elevate Akt phosphorylation in murine cells .

Wissenschaftliche Forschungsanwendungen

SF1670 has a wide range of scientific research applications:

Chemistry: this compound is used as a specific inhibitor in various chemical studies to understand the role of PTEN in different pathways.

Biology: The compound is used to study the effects of PTEN inhibition on cellular processes such as Akt phosphorylation and phosphatidylinositol (3,4,5)-trisphosphate signaling.

Medicine: this compound has potential therapeutic applications in cancer treatment due to its ability to inhibit PTEN and enhance neutrophil functions.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting PTEN

Wirkmechanismus

SF1670 exerts its effects by specifically binding to the active site of PTEN, inhibiting its activity. This inhibition leads to an increase in phosphatidylinositol (3,4,5)-trisphosphate levels, which in turn enhances Akt phosphorylation and glucose uptake in cells. The compound also augments the function of transplanted neutrophils by enhancing phosphatidylinositol (3,4,5)-trisphosphate signaling .

Safety and Hazards

Zukünftige Richtungen

Protein phosphatases act as key regulators of multiple important cellular processes and are attractive therapeutic targets for various diseases . Despite challenges, persistent efforts have led to the identification of several drug-like, non-competitive modulators of some of these enzymes . This reignites interest in therapeutic targeting of phosphatases .

Biochemische Analyse

Biochemical Properties

SF1670 interacts with PTEN, an enzyme that plays a crucial role in cell survival and apoptosis . By inhibiting PTEN, this compound enhances PtdIns (3,4,5)P3 signaling in cells . This interaction leads to an increase in Akt phosphorylation, a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in neutrophils, this compound enhances PtdIns (3,4,5)P3 signaling, leading to increased Akt phosphorylation . This results in enhanced cellular responses such as superoxide formation, cell polarization, chemotactic migration, and phagocytosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PTEN, inhibiting its activity . This inhibition leads to an increase in PtdIns (3,4,5)P3 levels and subsequent enhancement of Akt phosphorylation . The increased Akt activity then influences various downstream processes, including cell survival, growth, and proliferation .

Dosage Effects in Animal Models

In these models, this compound enhanced bacteria-killing capability and decreased mortality .

Metabolic Pathways

This compound is involved in the PI3K/Akt signaling pathway . By inhibiting PTEN, this compound increases the levels of PtdIns (3,4,5)P3, a key secondary messenger in this pathway . This leads to enhanced Akt signaling and influences various downstream cellular processes .

Transport and Distribution

Given its role as a PTEN inhibitor and its impact on PtdIns (3,4,5)P3 signaling, it’s likely that this compound is distributed to areas of the cell where PTEN and PtdIns (3,4,5)P3 are present .

Subcellular Localization

Given its role as a PTEN inhibitor, it’s likely that this compound localizes to areas of the cell where PTEN is present . PTEN is known to be present in various compartments of the cell, including the cytoplasm and the nucleus .

Vorbereitungsmethoden

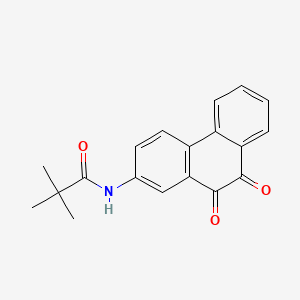

SF1670 can be synthesized through a series of chemical reactions. The synthetic route involves the preparation of N-(9,10-dihydro-9,10-dioxo-2-phenanthrenyl)-2,2-dimethyl-propanamide. The solubility of this compound in dimethyl sulfoxide is greater than 15.4 milligrams per milliliter . The compound is typically stored at -20°C to maintain its stability .

Analyse Chemischer Reaktionen

SF1670 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different products.

Reduction: The compound can be reduced using common reducing agents.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include dimethyl sulfoxide, ethanol, and water. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

SF1670 is unique due to its high specificity and potency as a PTEN inhibitor. Similar compounds include:

VO-OHpic trihydrate: Another PTEN inhibitor with different potency and specificity.

bpV(HOpic): A PTEN inhibitor with distinct chemical properties and applications.

XMU-MP-1 hydrochloride: A compound that targets PTEN but with different molecular targets and pathways involved

This compound stands out due to its prolonged intracellular retention and specific enhancement of neutrophil functions, making it a valuable tool in scientific research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

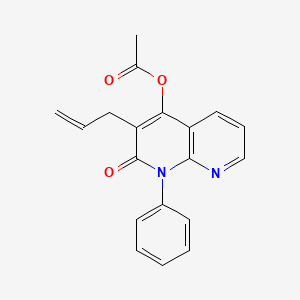

N-(9,10-dioxophenanthren-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-19(2,3)18(23)20-11-8-9-13-12-6-4-5-7-14(12)16(21)17(22)15(13)10-11/h4-10H,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQDDSYKVYARDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

345630-40-2 | |

| Record name | 345630-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of SF1670?

A1: this compound is a specific inhibitor of Phosphatase and Tensin Homolog (PTEN) [, , , , , , , , , ].

Q2: How does this compound interact with PTEN?

A2: While the exact binding mechanism remains to be fully elucidated, studies suggest that this compound directly interacts with PTEN, inhibiting its phosphatase activity [, , , , , , , , , ].

Q3: What are the downstream effects of PTEN inhibition by this compound?

A3: Inhibition of PTEN by this compound leads to increased levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule []. This, in turn, activates the PI3K/AKT signaling pathway, impacting various cellular processes such as proliferation, apoptosis, migration, and metabolism [, , , , , , , , , , , , , , , , , , , ].

Q4: Is this compound effective in both in vitro and in vivo models?

A4: Yes, this compound has demonstrated efficacy in both in vitro cell-based assays and in vivo animal models. For example, this compound augmented the efficacy of granulocyte transfusion in a mouse model [] and showed protective effects on neurological dysfunction in a spinal cord injury mouse model [].

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the publicly available research does not explicitly state the molecular formula and weight of this compound.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research articles do not offer specific spectroscopic data for this compound.

A6: These specific aspects are not extensively covered within the scope of the provided research articles on this compound. Further investigation and literature review beyond these articles are necessary to address these points comprehensively.

Q7: How does this compound affect intervertebral disc degeneration (IVDD)?

A7: this compound has been shown to protect against IVDD by suppressing apoptosis and inflammation in nucleus pulposus cells through PTEN inhibition and subsequent activation of the Akt pathway [].

Q8: What is the role of this compound in the context of granulocyte transfusion?

A8: Pretreatment of neutrophils with this compound enhances their functions, such as phagocytosis, oxidative burst, and chemotaxis, improving the efficacy of granulocyte transfusion in mouse models of peritonitis and pneumonia [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1680883.png)

![Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-](/img/structure/B1680885.png)

![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)

![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)

![(1R,6R,10R,12R,19R,20S,21R)-21-(Dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione](/img/structure/B1680901.png)

![10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one](/img/structure/B1680905.png)